molecular formula C18H10Cl2N2O3S B292012 N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea

N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea

Cat. No. B292012
M. Wt: 405.3 g/mol
InChI Key: XVUXSGWUPBUOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea, also known as DCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTU is a thiourea derivative and has been shown to have various biological activities, including antifungal, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in fungal cell wall synthesis. N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to inhibit the activity of chitin synthase, which is involved in the synthesis of the fungal cell wall. It has also been shown to inhibit the activity of glucan synthase, which is involved in the synthesis of β-glucans in the fungal cell wall.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is its broad-spectrum antifungal activity. It has been shown to be effective against various fungal species, including those that are resistant to other antifungal agents. However, one of the limitations of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of research is the development of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea analogs with improved activity and solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea and its potential applications in various fields, including medicine and agriculture.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It has broad-spectrum antifungal activity, antiviral activity, and various other biochemical and physiological effects. The synthesis method of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been optimized over the years, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves the reaction of 3,4-dichloroaniline with 4-oxo-4H-thieno[3,4-c]chromene-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium thiocyanate to obtain the final product, N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. The synthesis method of N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its antifungal activity. N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to inhibit the growth of various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

Molecular Formula

C18H10Cl2N2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea

InChI

InChI=1S/C18H10Cl2N2O3S/c19-12-6-5-9(7-13(12)20)21-18(24)22-16-15-11(8-26-16)10-3-1-2-4-14(10)25-17(15)23/h1-8H,(H2,21,22,24)

InChI Key

XVUXSGWUPBUOIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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